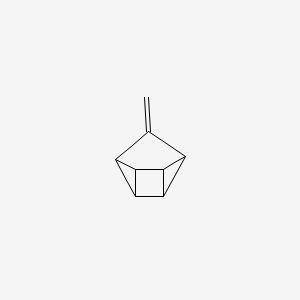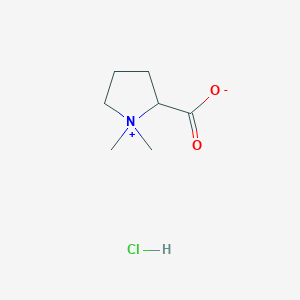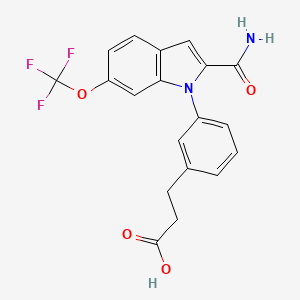
sPLA2-X inhibitor 31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sPLA2-X inhibitor 31 is a selective inhibitor of secreted phospholipase A2 type X (sPLA2-X). It is known for its ability to inhibit sPLA2-X, sPLA2-IIa, and sPLA2-V with IC50 values of 26 nM, 310 nM, and 2230 nM, respectively . This compound is primarily used in scientific research to study the role of phospholipases in various biological processes and diseases.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for sPLA2-X inhibitor 31 are not widely published. it is typically synthesized through a series of organic reactions involving the formation of indole-2-carboxamides . Industrial production methods are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
sPLA2-X inhibitor 31 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
sPLA2-X inhibitor 31 has a wide range of scientific research applications, including:
Wirkmechanismus
sPLA2-X inhibitor 31 exerts its effects by inhibiting the activity of sPLA2 enzymes. These enzymes hydrolyze the ester bond at the sn-2 position of phospholipids, releasing free fatty acids and lysophospholipids . By inhibiting this activity, this compound can modulate various biological pathways, including inflammation and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
sPLA2-X inhibitor 31 is unique in its selectivity for sPLA2-X, sPLA2-IIa, and sPLA2-V. Similar compounds include:
sPLA2 inhibitor 393569-31-8: This compound also inhibits sPLA2 enzymes but has different selectivity and potency.
Other sPLA2 inhibitors: These include various small molecules that inhibit different isoforms of sPLA2, each with unique selectivity and biological effects.
Eigenschaften
Molekularformel |
C19H15F3N2O4 |
|---|---|
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
3-[3-[2-carbamoyl-6-(trifluoromethoxy)indol-1-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C19H15F3N2O4/c20-19(21,22)28-14-6-5-12-9-16(18(23)27)24(15(12)10-14)13-3-1-2-11(8-13)4-7-17(25)26/h1-3,5-6,8-10H,4,7H2,(H2,23,27)(H,25,26) |
InChI-Schlüssel |
YOCROJNDVYFOIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C(=CC3=C2C=C(C=C3)OC(F)(F)F)C(=O)N)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methyl]ethanamine](/img/structure/B11936621.png)
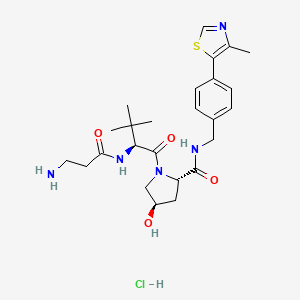

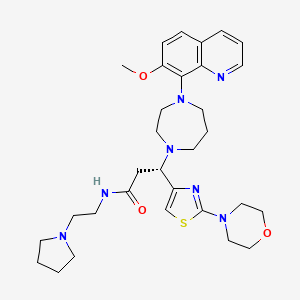
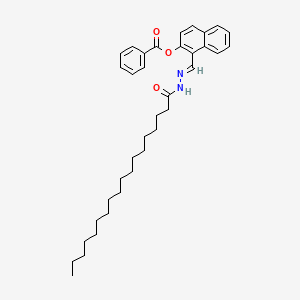
![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
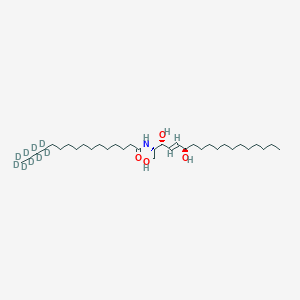
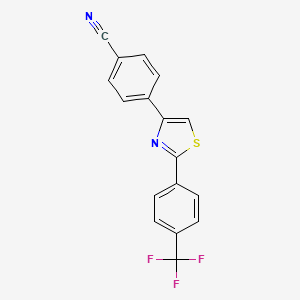
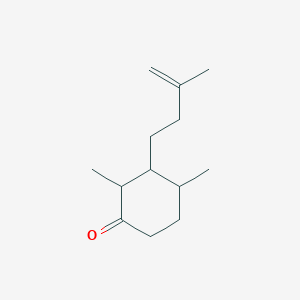
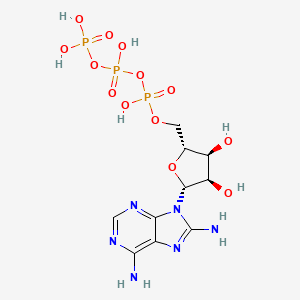
![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)
